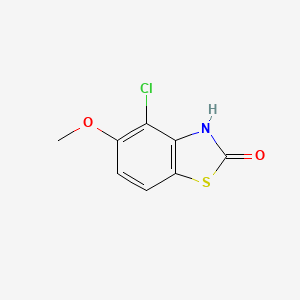

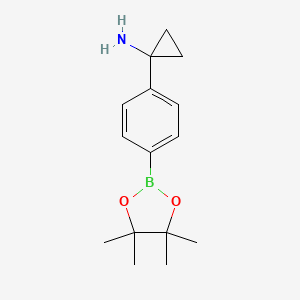

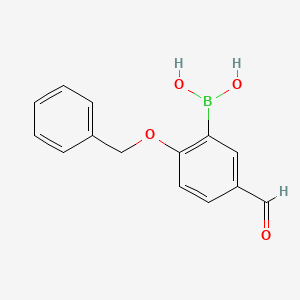

![molecular formula C13H11IN2O3 B571827 Methyl 2-iodo-5,6-dihydrobenzo[F]imidazo[1,2-D][1,4]oxazepine-9-carboxylate CAS No. 1282516-62-4](/img/structure/B571827.png)

Methyl 2-iodo-5,6-dihydrobenzo[F]imidazo[1,2-D][1,4]oxazepine-9-carboxylate

Vue d'ensemble

Description

Synthesis Analysis

A convenient and efficient method is described for the synthesis of novel tricyclic scaffolds incorporating an imidazole ring and medium-sized benzoxazepine ring, via the reaction of 1,2-diketons, 2-formyl phenoxy acetic acids and ammonium acetate in acetic acid under reflux conditions, and then the addition of thionyl chloride to produce lactam in the absence of a catalyst .Molecular Structure Analysis

The structure of this compound was elucidated by spectroscopic analysis. In the 1H NMR spectrum, signals for 12 aromatic protons were observed around 7.12–8.18 ppm along with a singlet at 4.92 ppm for methylene protons (–CH2–) attached to an oxygen and carbonyl group. The 13C NMR spectrum showed 12 distinct signals in the aromatic region and a resonance at δ = 171.9 ppm for the C=O group .Chemical Reactions Analysis

The synthesis of 2,3,4,5-tetrahydro-1,4-benzoaxazepines often involves the reduction of carbonyl groups as in 5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepine, or the reduction of a double bond as in 2,3-dihydro-1,4-bezoxazepine .Applications De Recherche Scientifique

- Summary of the Application: Compounds containing a fused seven-membered benzoxazepine ring have been of pivotal interest over the past few years due to their wide range of biological activities and pharmacological properties . In particular, 5,6 dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine scaffolds are very promising therapeutics for the treatment of various types of cancers .

- Methods of Application or Experimental Procedures: The synthesis of these compounds often involves the reaction of 1,2-diketons, 2-formyl phenoxy acetic acids and ammonium acetate in acetic acid under reflux conditions, and then the addition of thionyl chloride to produce lactam in the absence of a catalyst .

- Results or Outcomes: While the specific results or outcomes were not detailed in the source, the synthesized compounds are of pharmaceutical interest because of their activity on the central nervous system as enzyme inhibitors, analgesics, and sedatives, and for their antitumor activity .

Propriétés

IUPAC Name |

methyl 2-iodo-5,6-dihydroimidazo[1,2-d][1,4]benzoxazepine-9-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11IN2O3/c1-18-13(17)8-2-3-9-10(6-8)19-5-4-16-7-11(14)15-12(9)16/h2-3,6-7H,4-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRDQDJADTMEKKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)C3=NC(=CN3CCO2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11IN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60728935 | |

| Record name | Methyl 2-iodo-5,6-dihydroimidazo[1,2-d][1,4]benzoxazepine-9-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60728935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-iodo-5,6-dihydrobenzo[F]imidazo[1,2-D][1,4]oxazepine-9-carboxylate | |

CAS RN |

1282516-62-4 | |

| Record name | Methyl 2-iodo-5,6-dihydroimidazo[1,2-d][1,4]benzoxazepine-9-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60728935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

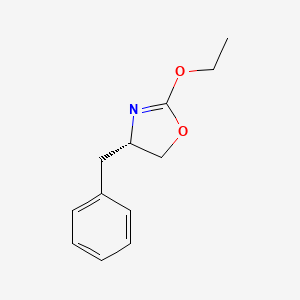

![7-(Chloromethyl)thieno[2,3-c]pyridine-3-carbonitrile](/img/structure/B571747.png)

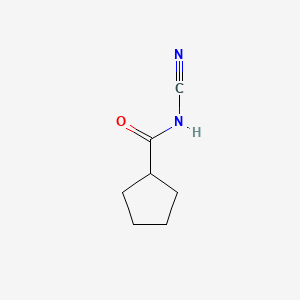

![N-[[4-(3-Methoxypropoxy)-3-methyl-2-pyridinyl]methyl] Rabeprazole Sulfone](/img/structure/B571751.png)

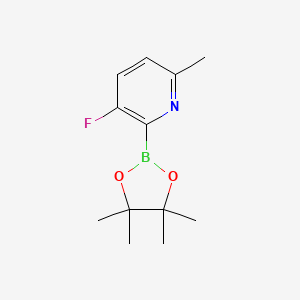

![7'-Methoxy-2',3'-dihydro-1'h-spiro[cyclobutane-1,4'-isoquinoline]](/img/structure/B571756.png)

![3-Bromo-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B571767.png)